3-(4-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(4-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClN4O4S and its molecular weight is 520.99. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Quinazolinone derivatives have shown potential as antimicrobial agents. A study synthesized and evaluated the antimicrobial properties of quinazolinone peptide derivatives, finding moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kapoor, Nabi, Gupta, & Gupta, 2017). Similarly, other quinazolinone derivatives exhibited remarkable antibacterial and antifungal activities, outperforming some current antimicrobial agents in in vitro tests (Mohamed, Kamel, Kassem, Abotaleb, Abd El‐Moez, & Ahmed, 2010).
Anticancer and Cytotoxic Applications
Quinazolinone compounds have been extensively studied for their anticancer properties. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, and molecular docking suggested their binding potential with ATP binding sites of cancer-related proteins (Al-Suwaidan et al., 2016). Synthesized quinazolinone-1,3,4-oxadiazole conjugates also displayed cytotoxic effects against cancer cell lines, with specific derivatives showing notable cytotoxic activity (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).
Antioxidant and Cytocompatibility Applications
Quinazolinone derivatives have been linked to antioxidant activities and cytocompatibility. Polyphenolic derivatives of quinazolin-4(3H)-one demonstrated high antioxidant activity and cytotoxicity against cancerous cell lines while being cytocompatible with normal cells (Pele et al., 2022).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S/c1-33-19-11-17(12-20(13-19)34-2)24-29-23(35-30-24)15-36-26-28-22-6-4-3-5-21(22)25(32)31(26)14-16-7-9-18(27)10-8-16/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRLZNNOGDBAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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